![molecular formula C9H8ClF4N B2896392 2-(2-Chloro-4-fluorophenyl)-3,3,3-trifluoropropan-1-amine CAS No. 1513642-82-4](/img/structure/B2896392.png)
2-(2-Chloro-4-fluorophenyl)-3,3,3-trifluoropropan-1-amine
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Overview
Description
2-(2-Chloro-4-fluorophenyl)-3,3,3-trifluoropropan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as 'CP-55940' and belongs to the class of cannabinoids. CP-55940 has been found to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anti-tumor effects.
Scientific Research Applications
Polymer Science and Material Chemistry
Soluble fluoro-polyimides, derived from fluorine-containing aromatic diamines, have been synthesized to yield poly(amic acid)s which exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials are valuable for their potential applications in advanced technologies due to their exceptional properties (Xie et al., 2001). Similarly, novel organosoluble fluorinated polyimides have been developed for their use in electronic applications, offering advantages such as low dielectric constants and high thermal stability (Chung & Hsiao, 2008).
Synthetic Chemistry and Catalysis
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides has been shown to be an efficient method for introducing CF3 groups into aryl substrates. This reaction is significant for the synthesis of pharmaceutical and agrochemical compounds, where the CF3 group is known for enhancing the properties of organic molecules (Cho et al., 2010). Additionally, a practical and catalyst-free trifluoroethylation reaction of amines has been developed, offering a straightforward method for constructing fluorinated amines with remarkable functional group tolerance (Andrews, Faizova, & Denton, 2017).
Mechanism of Action
Target of Action
The primary target of 2-(2-Chloro-4-fluorophenyl)-3,3,3-trifluoropropan-1-amine, also known as Resatorvid or TAK-242, is the Toll-like receptor 4 (TLR4) . TLR4 is a receptor that recognizes bacterial components and plays a crucial role in the innate immune response .
Mode of Action
Resatorvid suppresses the production of inflammatory mediators such as cytokines by inhibiting the signal transduction through TLR4 . This inhibition prevents the downstream activation of inflammatory pathways, thereby reducing inflammation.
Biochemical Pathways
The compound’s action on TLR4 affects the nuclear factor kappa B (NF-κB) pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Inhibition of TLR4 prevents the activation of NF-κB, thereby suppressing the production of pro-inflammatory cytokines .
Result of Action
The inhibition of TLR4 and the subsequent suppression of the NF-κB pathway result in a decrease in the production of pro-inflammatory cytokines . This can help to reduce inflammation and potentially alleviate symptoms in conditions characterized by excessive inflammation.
properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-3,3,3-trifluoropropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF4N/c10-8-3-5(11)1-2-6(8)7(4-15)9(12,13)14/h1-3,7H,4,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRKJPYBKROHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(CN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenyl)-3,3,3-trifluoropropan-1-amine |
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